molecular formula C5H7N3O2S B2816038 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 446280-45-1

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No. B2816038
CAS RN: 446280-45-1
M. Wt: 173.19
InChI Key: LUZDKUSVQYYXAL-UHFFFAOYSA-N
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Description

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide, also known as IA, is a thiazolidine derivative that has been widely studied for its potential applications in various fields of scientific research. This compound has been found to possess several unique properties that make it a promising candidate for use in a range of applications, including drug discovery, biotechnology, and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cell proliferation and viral replication. 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has been found to possess several biochemical and physiological effects that make it a promising candidate for use in various applications. 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound for use in research. Additionally, 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has been found to possess excellent solubility and stability, making it an ideal candidate for use in drug delivery systems.

Advantages and Limitations for Lab Experiments

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide possesses several advantages for use in lab experiments, including its low toxicity, excellent solubility, and stability. However, its high cost and limited availability may limit its use in some experiments.

Future Directions

There are several future directions for research on 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action, and the exploration of its potential applications in drug delivery systems and materials science. Additionally, further studies are needed to fully understand the safety and efficacy of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide in vivo and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can be achieved through a variety of methods, including the reaction of thiosemicarbazide with acetic anhydride and the reaction of 2-mercaptobenzothiazole with chloroacetic acid. These methods have been extensively studied, and researchers have developed several modifications to improve the yield and purity of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide.

Scientific Research Applications

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In drug discovery, 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has been shown to possess antiviral activity against several viruses, including HIV, hepatitis B, and herpes simplex virus.

properties

IUPAC Name

2-(4-amino-2-oxo-5H-1,3-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZDKUSVQYYXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=NC(=O)S1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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